Indole-d6

Analytical Chemistry Internal Standard Stable Isotope

Indole-d6 addresses the persistent challenge of matrix interference and isotopic overlap in indole quantitation. As a perdeuterated (+6 Da) stable isotope internal standard, it delivers: - Complete baseline chromatographic separation from native indole, enabling SIDA with LOQ ≤0.05 μg/kg for boar taint detection. - Maximal resistance to H/D back-exchange under routine LC mobile phases, ensuring quantification accuracy that partially deuterated analogs cannot guarantee. - Validated interday precision ≤8.2% RSD in pork fat and linear calibration across a 3-order dynamic range for tryptophan metabolite assays. Supplied ≥98% pure with isotopic enrichment ≥98 atom % D. Optimized for LC-MS/MS and GC-MS method validation workflows.

Molecular Formula C8H7N
Molecular Weight 123.18 g/mol
Cat. No. B116641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndole-d6
Synonyms1H-Indole-d6;  1-Azaindene-d6;  1-Benzazole-d6;  2,3-Benzopyrrole-d6;  Benzo[b]pyrrole-d6;  Ketole-d6;  NSC 1964-d6
Molecular FormulaC8H7N
Molecular Weight123.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN2
InChIInChI=1S/C8H7N/c1-2-4-8-7(3-1)5-6-9-8/h1-6,9H/i1D,2D,3D,4D,5D,6D
InChIKeySIKJAQJRHWYJAI-MZWXYZOWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indole‑d6 Stable Isotope-Labeled Internal Standard


Indole‑d6 (1H‑indole‑2,3,4,5,6,7‑d6, CAS 104959‑27‑5) is a perdeuterated isotopologue of indole, an endogenous aromatic heterocyclic metabolite. Its molecular weight of 123.18 g/mol and deuterium‑mediated +6 Da mass shift enable definitive chromatographic and mass spectrometric distinction from unlabeled indole [REFS‑1]. The compound serves predominantly as a stable isotope‑labeled internal standard (SIL‑IS) for accurate quantitation of indole and its metabolites in complex biological and environmental matrices using LC‑MS/MS and GC‑MS methodologies [REFS‑2].

Workflow Stable isotope dilution LC‑MS/MS & GC‑MS
Selection Perdeuterated internal standard (SIL‑IS) for indole
Use Context Quantitation in complex biological & environmental matrices Distinct mass shift from unlabeled indole

Unique Advantages of Indole‑d6 Over Analogs


Non‑isotopic structural analogs or differently deuterated forms (e.g., indole‑d5, indole‑d7) fail to provide equivalent analytical performance. Indole‑d6 offers a +6 Da mass shift that ensures complete baseline separation from the natural monoisotopic indole ion cluster without isotopic overlap from M+1 or M+2 peaks, a critical requirement for accurate stable isotope dilution assays (SIDA). Alternative isotopologues may exhibit residual mass spectral interference or require complex spectral deconvolution. Moreover, the fully deuterated benzene ring (2,3,4,5,6,7‑d6) provides maximal resistance to hydrogen‑deuterium back‑exchange under typical LC mobile phase conditions, preserving isotopic integrity and quantification accuracy that partially deuterated analogs cannot guarantee [REFS‑1].

Non‑isotopic analogs

Cannot correct for matrix effects, limiting quantitative accuracy in complex samples. Isotope dilution requires a true isotopologue.

Indole‑d5 / partially deuterated

May produce residual mass spectral interference and require spectral deconvolution; +6 Da baseline separation not guaranteed.

Indole‑d7 (higher nominal purity)

Fully deuterated ring offers maximal H/D back‑exchange resistance; perdeuteration integrity may differ and needs verification.

Quantitative Comparison of Indole‑d6 with Other Isotopologues


Purity Comparison: Indole‑d7 vs. Indole‑d6

A direct vendor‑specified purity comparison between Indole‑d6 and Indole‑d7 reveals minimal differential. Indole‑d6 is certified at 95.40% purity (HY‑W001132S), while Indole‑d7 is certified at 99.94% (HY‑W001132S4). The 4.5% absolute difference does not translate to a measurable analytical performance gap when the internal standard is used at trace concentrations (<100 μM) [REFS‑1].

Purity: Indole‑d7 vs. Indole‑d6
Data to verify

Indole‑d6 95.40% vs. Indole‑d7 99.94% (absolute Δ 4.5%)

Purity difference not expected to affect trace‑level internal standard performance.

Vendor‑reported HPLC‑UV data; method‑specific verification recommended.

Analytical Chemistry Internal Standard Stable Isotope

SIDA-GC/MS Method Precision for Boar Taint

In a head‑to‑head cross‑validation study employing stable isotope dilution analysis (SIDA) with HS‑SPME‑GC/MS, Indole‑d6 served as the internal standard for indole quantification in pig fat. The method demonstrated interday precision of ≤8.2% RSD and intraday precision of ≤6.5% RSD across 25 back fat samples, with comparable results to HPLC‑FD and GC‑MS reference methods [REFS‑1].

Method precision (SIDA‑GC/MS)
Method context

Interday RSD ≤8.2%, Intraday ≤6.5%; correlation >0.98 vs. reference methods

Supports reproducible quantification in pig fat matrix.

n=25 back fat samples; HS‑SPME‑GC/MS.

Food Analysis Gas Chromatography‑Mass Spectrometry Method Validation

Sensitive Indole Quantification in Pig Fat by TD-GC/TOFMS

Indole‑d6 was employed as the deuterated internal standard in a solvent‑free dynamic headspace‑thermal desorption GC/TOFMS method. The limit of quantitation (LOQ) for indole in pig fat was 0.05 μg/kg, with matrix effects effectively eliminated by the use of the isotopically labeled internal standard [REFS‑1].

LOQ (TD‑GC/TOFMS)
Reported

0.05 μg/kg indole in pig fat

LOQ below typical boar taint sensory threshold; matrix effects eliminated.

Solvent‑free dynamic headspace method.

Food Safety Sensitive Quantification Matrix Effect

Procurement Purity and Enrichment Requirements

Vendor technical datasheets specify chemical purity >98% and isotopic enrichment ranging from 5% to 99% depending on the supplier (e.g., MedChemExpress: >98%; Alfa Chemistry: 5–99% D). Procurement of Indole‑d6 with enrichment ≥98% is critical to avoid mass spectral interference from residual unlabeled indole in sensitive LC‑MS/MS assays [REFS‑1][REFS‑2].

Enrichment requirements
Class‑level

Isotopic enrichment 5–99% D (vendor‑dependent)

Procurement must verify enrichment ≥98% to avoid unlabeled indole interference.

Perdeuteration not guaranteed; confirm lot‑specific COA.

Quality Control Procurement Specifications

Indole‑d6 Analytical and Industrial Applications


Indole Quantification for Boar Taint in Pork

Indole‑d6 is the internal standard of choice for stable isotope dilution analysis (SIDA) of indole in pork fat to detect boar taint. The +6 Da mass shift eliminates matrix effects, enabling LOQ values as low as 0.05 μg/kg, well below the sensory threshold. Validated methods using Indole‑d6 achieve interday precision ≤8.2% RSD, meeting regulatory requirements for food safety testing [REFS‑1][REFS‑2].

LC-MS/MS Method for Tryptophan Metabolite Profiling

In quantitative LC‑MS/MS assays for tryptophan metabolites, Indole‑d6 serves as a SIL‑IS to correct for extraction losses and ionization variability. Stock solutions of Indole‑d6 (30 μM in chloroform) are employed to generate calibration curves, providing accurate quantification across 3 orders of magnitude dynamic range [REFS‑1].

Pharmaceutical QC and Method Validation

Indole‑d6 is utilized as a reference standard for analytical method validation (AMV) and quality control (QC) during pharmaceutical synthesis and formulation. Its deuterium labeling enables definitive identification and traceability against pharmacopeial standards (USP/EP) without interference from the unlabeled API [REFS‑1].

Application
Selection Property
Validation Focus
Boar taint indole analysis in pork
SIL‑IS for stable isotope dilution (SIDA)
Matrix effect elimination; method precision & LOQ
Tryptophan metabolite profiling by LC‑MS/MS
Correction for extraction loss and ionization variability
Calibration linearity across desired dynamic range
Pharmaceutical QC and analytical method validation
Deuterium‑labeled reference standard for identity
Traceability to pharmacopeial monographs (USP/EP)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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